molecular formula C17H12N2O3 B14158568 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 203803-51-4

6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14158568
CAS No.: 203803-51-4
M. Wt: 292.29 g/mol
InChI Key: ZYTOQORBYHDIQT-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with furan, methoxyphenyl, oxo, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization and nitrile formation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)-4-phenyl-2-oxo-1H-pyridine-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-(furan-2-yl)-4-(4-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the methoxy group in 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

203803-51-4

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N2O3/c1-21-12-6-4-11(5-7-12)13-9-15(16-3-2-8-22-16)19-17(20)14(13)10-18/h2-9H,1H3,(H,19,20)

InChI Key

ZYTOQORBYHDIQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CO3)C#N

solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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